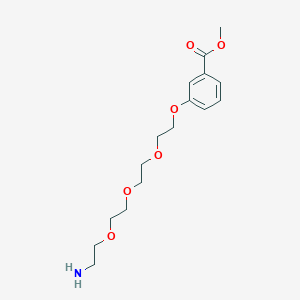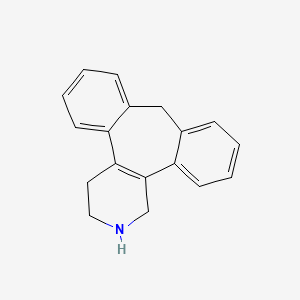
Desmethoxy Setiptiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethoxy Setiptiline is a derivative of Setiptiline, a tetracyclic antidepressant. Setiptiline, also known as teciptiline, is primarily used in Japan for the treatment of depression. It acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound, as the name suggests, is a version of Setiptiline with the methoxy group removed, which can potentially alter its pharmacological properties.
Métodos De Preparación
The synthesis of Desmethoxy Setiptiline involves several steps, starting from the basic structure of Setiptiline. The synthetic route typically includes:
Initial Formation: The core structure of Setiptiline is synthesized through a series of cyclization reactions.
Desmethoxylation: The methoxy group is removed through a demethylation process, often using reagents like boron tribromide (BBr3) or other demethylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of any impurities.
Industrial production methods would scale up these reactions, ensuring that the conditions are optimized for yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Desmethoxy Setiptiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Desmethoxy Setiptiline has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Researchers investigate its interactions with various biological targets, including neurotransmitter receptors and transporters.
Medicine: Studies focus on its potential as an antidepressant, comparing its efficacy and side effects with other similar compounds.
Industry: It can be used in the development of new pharmaceuticals, serving as a lead compound for the synthesis of novel antidepressants.
Mecanismo De Acción
Desmethoxy Setiptiline acts primarily as an antagonist at the α2 adrenergic receptor and serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors, leading to an eventual increase in serotonergic signaling. These actions contribute to its antidepressant effects .
Comparación Con Compuestos Similares
Desmethoxy Setiptiline is similar to other tetracyclic antidepressants like:
Setiptiline: The parent compound, which includes a methoxy group.
Mianserin: Another tetracyclic antidepressant with a similar structure but different pharmacological profile.
Mirtazapine: A close analogue with a different substitution pattern, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its altered pharmacological properties due to the absence of the methoxy group, which can affect its interaction with biological targets and its overall efficacy as an antidepressant .
Propiedades
IUPAC Name |
4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)18-12-19-10-9-17(15)18/h1-8,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAOEWSWPWCFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
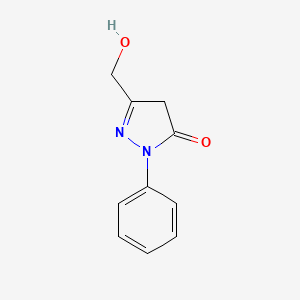
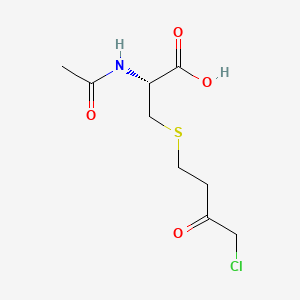
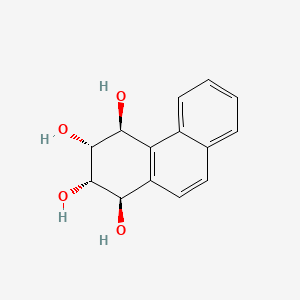
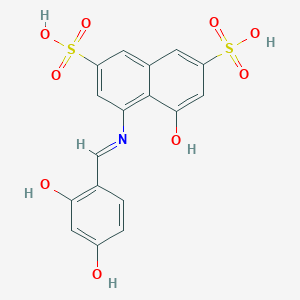
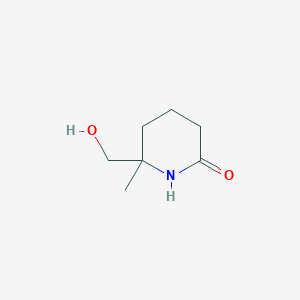
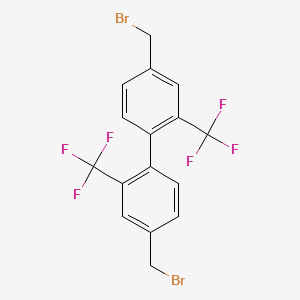
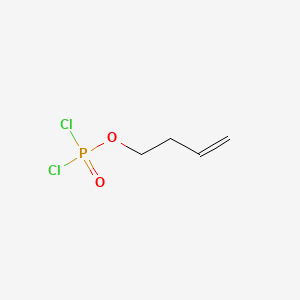
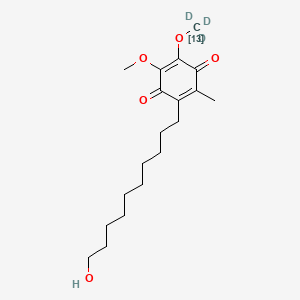
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
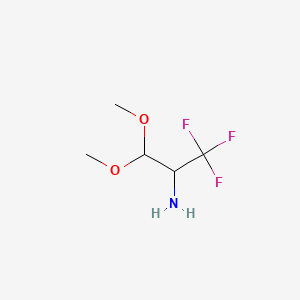
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
